molecular formula C9H12O3 B2498019 5-Ethyl-hexahydro-1h-cyclopenta[c]furan-1,3-dione CAS No. 1935324-77-8

5-Ethyl-hexahydro-1h-cyclopenta[c]furan-1,3-dione

Cat. No.: B2498019
CAS No.: 1935324-77-8
M. Wt: 168.192
InChI Key: KFBVRXMOWPMGTH-UHFFFAOYSA-N
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Description

5-Ethyl-hexahydro-1H-cyclopenta[c]furan-1,3-dione is a bicyclic organic compound featuring a fused cyclopentane and tetrahydrofuran ring system, with two ketone groups at the 1- and 3-positions and an ethyl substituent at the 5-position. This compound is cataloged as a building block in medicinal chemistry and organic synthesis, suggesting its utility as a synthon for drug discovery or materials science .

Properties

IUPAC Name

5-ethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]furan-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-2-5-3-6-7(4-5)9(11)12-8(6)10/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBVRXMOWPMGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2C(C1)C(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-hexahydro-1h-cyclopenta[c]furan-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentane derivatives with ethyl groups in the presence of catalysts to facilitate the formation of the furan ring. The reaction conditions often include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize yield and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-hexahydro-1h-cyclopenta[c]furan-1,3-dione undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Including halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

5-Ethyl-hexahydro-1h-cyclopenta[c]furan-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-hexahydro-1h-cyclopenta[c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-ethyl-hexahydro-1H-cyclopenta[c]furan-1,3-dione and related dione-containing compounds:

Compound Molecular Formula Key Structural Features Biological Activity (Ki, nM) Selectivity (Ki Ratio) References
This compound C₈H₁₀O₃ Bicyclic (cyclopentane + tetrahydrofuran), 5-ethyl substituent, two ketones Not reported in evidence Not reported
Indolin-2,3-dione (Isatin derivatives) C₈H₅NO₂ Fused benzene-pyrrolidine ring, two ketones σ₁: >844 nM; σ₂: 42 nM σ₁/σ₂: >72 (σ₂-selective)
Benzoxazolone derivatives Varies Benzoxazole fused with ketone σ₁: 2.6 nM (best) σ₂/σ₁: 28 (σ₁-selective)
Benzoxazinone/benzothiazinone derivatives Varies Fused heterocyclic systems with ketone σ₁: 5–30 nM σ₂/σ₁: ~28 (σ₁-selective)

Key Observations:

Structural Diversity: The this compound features a saturated bicyclic core, distinct from aromatic systems like indolin-2,3-dione (isatin) or benzoxazolone derivatives. This saturation may reduce π-π interactions but enhance conformational flexibility .

Biological Activity :

  • Indolin-2,3-dione derivatives exhibit strong σ₂ receptor selectivity (Ki σ₂ = 42 nM; σ₁/σ₂ >72), attributed to their additional carbonyl group, which may hinder σ₁ binding .
  • Benzoxazolone and related scaffolds show high σ₁ affinity (Ki σ₁ = 2.6–30 nM), suggesting that smaller, planar heterocycles favor σ₁ interactions .
  • The This compound ’s pharmacological profile remains uncharacterized in the provided evidence, but its bicyclic structure may occupy a niche between flexible saturated systems and rigid aromatic diones.

Synthetic and Analytical Considerations :

  • Crystallographic analysis of similar compounds (e.g., indolin-2,3-dione) often employs software like SHELXL and OLEX2 for structure refinement, suggesting these tools could be applied to resolve the 5-ethyl derivative’s conformation .
  • Puckering coordinates (e.g., Cremer-Pople parameters) may help quantify ring distortions in the cyclopenta[c]furan system, though this requires crystallographic data .

Biological Activity

5-Ethyl-hexahydro-1H-cyclopenta[c]furan-1,3-dione (CAS Number: 1935324-77-8) is a chemical compound with notable biological activities that warrant detailed exploration. This article will discuss its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

This compound has the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol. It is synthesized through various methods involving cyclization of cyclopentane derivatives in the presence of catalysts under controlled conditions. The compound's structure features a hexahydro framework that contributes to its unique reactivity and biological interactions .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. The compound's ability to scavenge free radicals has been evaluated using assays such as DPPH and ABTS.

Assay IC50 Value (µg/mL)
DPPH767.09 ± 11.57
ABTS157.16 ± 10.83

These results suggest that the compound can effectively inhibit radical formation, thereby demonstrating potential therapeutic applications in oxidative stress-related conditions .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated. In vitro studies show that the compound can inhibit albumin denaturation and lipoxygenase activity, both key contributors to inflammation.

Activity IC50 Value (µg/mL)
Albumin Denaturation198.70 ± 28.77
Lipoxygenase Inhibition254.49 ± 49.17

These findings indicate its potential as an anti-inflammatory agent, comparable to established drugs like indomethacin .

Antiproliferative Activity

The antiproliferative properties of the compound have been assessed against various cancer cell lines, including SW620, CFPAC-1, MCF-7, and HepG2. The IC50 values highlight its effectiveness in inhibiting cancer cell growth.

Cell Line IC50 Value (µg/mL)
SW6200.82 ± 0.14
CFPAC-15.61 ± 2.11
MCF-75.21 ± 1.03
HepG22.58 ± 0.57

The activity against SW620 cells is particularly notable as it shows comparable efficacy to the chemotherapeutic agent 5-fluorouracil (5-FU), indicating potential for further development in cancer therapies .

Antibacterial Activity

In addition to its anticancer properties, the compound has demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Bacterial Strain EC50 Value (µg/mL)
Staphylococcus aureus175 ± 27
Escherichia coli255 ± 199

While these values are higher than those for standard antibiotics like chloramphenicol, they suggest that further optimization could enhance its antibacterial efficacy .

The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes and receptors involved in oxidative stress, inflammation, and cellular proliferation pathways. Its unique structure may facilitate binding to these targets, modulating their activity effectively.

Case Studies

Several studies have highlighted the importance of this compound in various biological contexts:

  • Neuroprotective Effects : A study involving neuronal cultures indicated that derivatives of this compound could enhance neurite outgrowth, suggesting neuroprotective properties.
  • Cancer Cell Line Studies : Research comparing the antiproliferative effects of this compound against established chemotherapeutics revealed promising results that warrant further investigation into its mechanisms and efficacy.
  • Natural Product Derivatives : Investigations into natural products have shown that compounds similar to this compound exhibit significant bioactivity, indicating a broader potential for similar synthetic compounds in drug development.

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